9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide
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Overview
Description
9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole core . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide is unique due to its specific structure, which combines features of both indazole and pyrazole
Properties
CAS No. |
109854-95-7 |
---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
5-methyl-5H-pyrazolo[1,2-a]indazol-4-ium;bromide |
InChI |
InChI=1S/C11H11N2.BrH/c1-9-10-5-2-3-6-11(10)13-8-4-7-12(9)13;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
CYPILELOFCPBQZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1C2=CC=CC=C2N3[N+]1=CC=C3.[Br-] |
Origin of Product |
United States |
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